Cas no 21947-21-7 ((S)-Benzyl (1-cyano-2-phenylethyl)carbamate)
21947-21-7 structure
Product Name:(S)-Benzyl (1-cyano-2-phenylethyl)carbamate
Numero CAS:21947-21-7
MF:C17H16N2O2
MW:280.321144104004
CID:51926
PubChem ID:14060562
Update Time:2025-04-18
(S)-Benzyl (1-cyano-2-phenylethyl)carbamate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-Benzyl (1-cyano-2-phenylethyl)carbamate
- N-[(1S)-1-Cyano-2-phenylethyl]carbamic acid benzyl ester
- Carbamic acid, N-[(1S)-1-cyano-2-phenylethyl]-, phenylmethyl ester
- BENZYL N-[(1S)-1-CYANO-2-PHENYLETHYL]CARBAMATE
- SCHEMBL392814
- DTXSID30555199
- (S)-benzyl 1-cyano-2-phenylethylcarbamate
- 21947-21-7
- Benzyl [(1S)-1-cyano-2-phenylethyl]carbamate
- AKOS005146167
- (S)-Benzyl(1-cyano-2-phenylethyl)carbamate
- AKOS015840715
- CHEMBL4587430
-
- MDL: MFCD03094754
- Inchi: 1S/C17H16N2O2/c18-12-16(11-14-7-3-1-4-8-14)19-17(20)21-13-15-9-5-2-6-10-15/h1-10,16H,11,13H2,(H,19,20)/t16-/m0/s1
- Chiave InChI: OYNUPIUEKUPWOE-INIZCTEOSA-N
- Sorrisi: O(C(N[C@H](C#N)CC1C=CC=CC=1)=O)CC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 280.121177757g/mol
- Massa monoisotopica: 280.121177757g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 7
- Complessità: 362
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 62.1Ų
Proprietà sperimentali
- Densità: 1.175
- Punto di fusione: 135-136 ºC
- Punto di ebollizione: 494.929 °C at 760 mmHg
- Punto di infiammabilità: 253.124 °C
- Indice di rifrazione: 1.58
- PSA: 62.12000
- LogP: 3.43858
(S)-Benzyl (1-cyano-2-phenylethyl)carbamate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019119153-1g |
(S)-Benzyl (1-cyano-2-phenylethyl)carbamate |
21947-21-7 | 95% | 1g |
$411.84 | 2023-09-02 | |
| Crysdot LLC | CD12095436-1g |
(S)-Benzyl (1-cyano-2-phenylethyl)carbamate |
21947-21-7 | 95+% | 1g |
$485 | 2024-07-24 |
(S)-Benzyl (1-cyano-2-phenylethyl)carbamate Letteratura correlata
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
21947-21-7 ((S)-Benzyl (1-cyano-2-phenylethyl)carbamate) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso